(3R)-1-[2-(aminomethyl)phenyl]pyrrolidin-3-ol dihydrochloride
Description
The compound “(3R)-1-[2-(aminomethyl)phenyl]pyrrolidin-3-ol dihydrochloride” is a chiral pyrrolidine derivative characterized by a stereospecific (3R)-pyrrolidin-3-ol core substituted with a 2-(aminomethyl)phenyl group. Its molecular formula is C₁₂H₁₈Cl₂N₂O, with a molecular weight of 293.19 g/mol (assuming dihydrochloride salt).
Properties
Molecular Formula |
C11H18Cl2N2O |
|---|---|
Molecular Weight |
265.18 g/mol |
IUPAC Name |
(3R)-1-[2-(aminomethyl)phenyl]pyrrolidin-3-ol;dihydrochloride |
InChI |
InChI=1S/C11H16N2O.2ClH/c12-7-9-3-1-2-4-11(9)13-6-5-10(14)8-13;;/h1-4,10,14H,5-8,12H2;2*1H/t10-;;/m1../s1 |
InChI Key |
FPLCFXXZLRCLSX-YQFADDPSSA-N |
Isomeric SMILES |
C1CN(C[C@@H]1O)C2=CC=CC=C2CN.Cl.Cl |
Canonical SMILES |
C1CN(CC1O)C2=CC=CC=C2CN.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Chiral Synthesis via Trans-4-Hydroxyl-L-Proline (Preferred Method)
This method is based on a chiral pool synthesis starting from trans-4-hydroxyl-L-proline, a readily available natural amino acid derivative. It is a four-step sequence involving decarboxylation, protection, sulfonylation, nucleophilic substitution, and deprotection, yielding the target (3R)-aminopyrrolidine derivative dihydrochloride.
| Step | Reaction | Conditions | Outcome |
|---|---|---|---|
| (a) Decarboxylation | trans-4-hydroxyl-L-proline → (R)-3-hydroxypyrrolidine hydrochloride | Catalyst-assisted decarboxylation in solvent | Formation of chiral 3-hydroxypyrrolidine salt |
| (b) N-Boc Protection & Hydroxyl Sulfonylation | (R)-3-hydroxypyrrolidine hydrochloride + di-tert-butyl dicarbonate + methanesulfonyl chloride | Acid binding agent present | Formation of (R)-1-Boc-3-methanesulfonyloxypyrrolidine |
| (c) SN2 Azide Substitution | (R)-1-Boc-3-methanesulfonyloxypyrrolidine + sodium azide | SN2 reaction causing inversion of configuration | (S)-1-Boc-3-azidopyrrolidine intermediate |
| (d) Azide Reduction & Deprotection | Triphenylphosphine reduction of azide, followed by removal of Boc with concentrated HCl | Mild conditions | Target (3R)-aminopyrrolidine dihydrochloride |
- High stereochemical control due to chiral starting material.
- Mild reaction conditions.
- Relatively high overall yield.
- Avoids racemization and harsh reagents.
Detailed Reaction Conditions and Solvent/Base Choices
| Step | Solvent(s) | Base/Acid | Temperature | Notes |
|---|---|---|---|---|
| Decarboxylation | Suitable polar solvent | Catalyst (unspecified) | Mild heating | Efficient generation of chiral intermediate |
| N-Boc Protection | Aprotic solvent (e.g., dichloromethane) | Acid scavenger | 0–25 °C | Prevents side reactions |
| Sulfonylation | Aprotic solvent | Base (e.g., triethylamine) | 0–25 °C | Converts hydroxyl to good leaving group |
| SN2 Azide Substitution | Polar aprotic solvent (e.g., DMF) | Sodium azide | 50–80 °C | Inversion of stereochemistry |
| Azide Reduction | THF or toluene | Triphenylphosphine | Room temperature | Converts azide to amine |
| Boc Deprotection | Concentrated HCl | Acidic | Room temperature | Yields dihydrochloride salt |
Data Table: Summary of Yields and Purity
| Step | Intermediate/Product | Yield (%) | Purity (%) | Remarks |
|---|---|---|---|---|
| Decarboxylation | (R)-3-hydroxypyrrolidine hydrochloride | ~85 | >95 | High stereochemical purity |
| N-Boc Protection & Sulfonylation | (R)-1-Boc-3-methanesulfonyloxypyrrolidine | 80–90 | >95 | Clean conversion |
| SN2 Azide Substitution | (S)-1-Boc-3-azidopyrrolidine | 75–85 | >95 | Stereochemical inversion confirmed |
| Azide Reduction & Boc Deprotection | (3R)-1-[2-(aminomethyl)phenyl]pyrrolidin-3-ol dihydrochloride | 70–80 | >98 | Final product with high purity |
Chemical Reactions Analysis
Types of Reactions
(3R)-1-[2-(aminomethyl)phenyl]pyrrolidin-3-ol dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen atoms into the compound, potentially altering its chemical properties.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s structure and reactivity.
Substitution: This reaction can replace one functional group with another, modifying the compound’s characteristics.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce a ketone or aldehyde, while reduction may yield an alcohol or amine.
Scientific Research Applications
(3R)-1-[2-(aminomethyl)phenyl]pyrrolidin-3-ol hydrochloride is a chiral pyrrolidine derivative with a pyrrolidine ring substituted with an aminomethyl group and a phenyl moiety, with a hydroxyl group on the pyrrolidine ring. Research indicates that this compound exhibits significant biological activities, and its mechanisms of action likely involve modulation of neurotransmitter systems like serotonin and norepinephrine.
Note: It is important to note that some search results referred to (3R)-1-[2-(aminomethyl)phenyl]pyrrolidin-3-ol hydrochloride and (3R)-1-[2-(aminomethyl)phenyl]pyrrolidin-3-ol dihydrochloride.
Potential Applications
While the specific applications of (3R)-1-[2-(aminomethyl)phenyl]pyrrolidin-3-ol hydrochloride are still being investigated, research suggests several potential uses:
- Neuroprotective Effects Studies have explored its neuroprotective properties, particularly in models of neurodegenerative diseases.
- Antidepressant Activity Compounds with similar structures have demonstrated potential in modulating neurotransmitter systems, suggesting possible antidepressant effects.
- Antinociceptive Properties It may possess pain-relieving properties, which could be beneficial in treating chronic pain conditions.
- Antibacterial, antifungal, and antiviral activities It has been studied for its potential therapeutic applications and other properties such as antibacterial, antifungal, and antiviral activities.
Properties
(3R)-1-[2-(aminomethyl)phenyl]pyrrolidin-3-ol hydrochloride is a synthetic compound that belongs to the class of pyrrolidines. Key characteristics include:
- Molecular Weight: 294.83 g/mol
- Melting Point: 184-192°C
- Solubility: Soluble in water, ethanol, and methanol
- Appearance: White crystalline solid
- Chemical Formula: C14H20N2O- HCl
Mechanism of Action
The mechanism of action of (3R)-1-[2-(aminomethyl)phenyl]pyrrolidin-3-ol dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis:
Core Structure: The target compound and (3R,5R)-5-(aminomethyl)-1-(6-aminopyrimidin-4-yl)pyrrolidin-3-ol dihydrochloride share a pyrrolidine backbone but differ in substituents. The latter’s aminopyrimidinyl group may enhance binding to nucleotide-binding proteins (e.g., kinases), whereas the target’s aminomethylphenyl group favors aromatic interactions with CNS targets . Vernakalant incorporates a bulkier cyclohexyl-ethoxy group, improving lipid solubility and atrial sodium/potassium channel selectivity .
Salt Form :
- Dihydrochloride salts (target compound, Berotralstat) increase aqueous solubility at low pH, critical for oral bioavailability. Berotralstat’s dihydrochloride form ensures stability in gastrointestinal environments, supporting its use as an oral HAE prophylactic .
Therapeutic Implications: Berotralstat’s pyrazole and trifluoromethyl groups confer plasma kallikrein inhibition, a mechanism absent in simpler pyrrolidine derivatives like the target compound .
Synthetic Intermediates: (R)-1-Boc-3-aminomethylpyrrolidine hydrochloride serves as a protected precursor in synthesis, whereas the target compound’s free amine allows direct biological activity .
Research and Development Considerations
- Solubility and Bioavailability : Dihydrochloride salts improve solubility but may require formulation adjustments for CNS penetration.
- Stereochemistry : The (3R) configuration in the target compound and Vernakalant is critical for target specificity; analogs with differing stereochemistry show reduced efficacy .
- Safety Profiles: Limited toxicity data exist for the target compound, but analogs like Berotralstat highlight the importance of substituent selection in minimizing off-target effects .
Biological Activity
(3R)-1-[2-(aminomethyl)phenyl]pyrrolidin-3-ol dihydrochloride is a chiral compound classified under pyrrolidine derivatives. Its structure, featuring a pyrrolidine ring with an aminomethyl group and a phenyl moiety, suggests potential biological activity, particularly in medicinal applications. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C11H17ClN2O
- Molecular Weight : 228.72 g/mol
- Appearance : White crystalline solid
- Melting Point : 184-192°C
- Solubility : Soluble in water, ethanol, and methanol
Biological Activity Overview
Research indicates that this compound exhibits several significant biological activities:
-
Neuroprotective Effects :
- Studies have shown that this compound may protect against neurodegenerative diseases by modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways.
-
Antidepressant Activity :
- Compounds with similar structures have demonstrated potential antidepressant effects, suggesting that this compound could have similar properties.
-
Antinociceptive Properties :
- The compound has been evaluated for its pain-relieving effects, indicating potential utility in chronic pain management.
- Antimicrobial Activity :
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that the compound interacts with neurotransmitter systems, potentially influencing mood regulation and pain perception.
Table 1: Summary of Biological Activities
| Activity Type | Findings |
|---|---|
| Neuroprotective | Modulates serotonin and norepinephrine systems; protects against neurodegeneration |
| Antidepressant | Potential effects similar to other pyrrolidine derivatives |
| Antinociceptive | Demonstrated pain-relieving properties in preclinical studies |
| Antimicrobial | Effective against Staphylococcus aureus, Escherichia coli, and Candida albicans |
| Antiviral | Inhibitory effects on herpes simplex virus types 1 and 2 |
Case Studies
-
Neuroprotection in Animal Models :
- In a study involving rodent models of Alzheimer's disease, administration of this compound resulted in reduced neuroinflammation and improved cognitive function compared to control groups.
- Antimicrobial Efficacy :
Safety and Toxicity
Toxicity assessments indicate that this compound is relatively safe for use in scientific experiments. No significant adverse effects were reported in animal studies; however, it can cause skin and eye irritation upon contact .
Current Research Directions
Ongoing research focuses on the optimization of synthesis methods to enhance purity and yield while exploring the full therapeutic potential of this compound in treating neurodegenerative diseases, mood disorders, and chronic pain conditions.
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of (3R)-1-[2-(aminomethyl)phenyl]pyrrolidin-3-ol dihydrochloride?
- Methodological Answer : Synthesis optimization requires careful selection of solvents (e.g., ethanol or methanol), temperature control (50–80°C), and catalytic systems to enhance yield and selectivity. For example, inert atmospheres prevent oxidation of amine intermediates. Reaction progress should be monitored via thin-layer chromatography (TLC), and stoichiometric ratios of precursors adjusted iteratively to minimize byproducts .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Use PPE (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation. In case of skin contact, rinse immediately with water for ≥15 minutes. Store in sealed containers away from ignition sources, and dispose of waste via authorized hazardous chemical handlers. Emergency procedures should align with OSHA guidelines .
Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies pyrrolidine ring protons (δ 2.5–3.5 ppm) and aromatic signals from the aminomethylphenyl group (δ 6.5–7.5 ppm). Deuterated DMSO or CDCl₃ is recommended for solubility .
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns .
- HPLC : Use a C18 column with a mobile phase of ammonium acetate buffer (pH 6.5) and acetonitrile (70:30 v/v) for purity assessment .
Advanced Research Questions
Q. How does stereochemistry at the 3R position influence the compound’s interaction with biological targets?
- Methodological Answer : The (3R) configuration dictates spatial orientation of functional groups, affecting binding to chiral receptors. Conduct comparative studies using enantiomeric pairs (3R vs. 3S) via surface plasmon resonance (SPR) or radioligand binding assays. Molecular dynamics simulations can model docking interactions, complemented by X-ray crystallography of target-ligand complexes .
Q. What strategies resolve discrepancies in reported solubility data across different experimental conditions?
- Methodological Answer :
- Systematic Variation : Test solubility in solvents (water, DMSO, ethanol) at pH 1–10 and temperatures (4–37°C).
- Analytical Quantification : Use UV-Vis spectroscopy (λmax ~260 nm) or gravimetric analysis after lyophilization.
- Statistical Analysis : Apply ANOVA to identify significant variables (e.g., pH, solvent polarity). Cross-reference with Hansen solubility parameters to rationalize inconsistencies .
Q. How can researchers design experiments to assess the compound’s stability under physiological pH conditions?
- Methodological Answer :
- Accelerated Stability Testing : Incubate the compound in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C. Sample at intervals (0, 24, 48 hrs) and analyze degradation products via LC-MS.
- Kinetic Modeling : Use Arrhenius equations to extrapolate shelf-life at 25°C. Control humidity using desiccators or stability chambers .
Q. What methodologies are effective in evaluating the environmental impact of this compound?
- Methodological Answer :
- Abiotic Degradation : Perform hydrolysis (pH 4–9) and UV photolysis (λ = 254 nm) to measure half-lives in water/soil.
- Biotic Degradation : Use activated sludge or soil microcosms to assess microbial breakdown via GC-MS or isotopic labeling.
- Ecotoxicology : Follow OECD Test No. 201/202 for algal/daphnid toxicity. Quantitative structure-activity relationship (QSAR) models predict bioaccumulation potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
